molecular formula C9H13N3O2S B13119938 2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 782420-52-4

2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B13119938
CAS No.: 782420-52-4
M. Wt: 227.29 g/mol
InChI Key: SBWTUYDGJWBKSH-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide (CAS 782420-52-4) is a high-purity chemical compound with a molecular formula of C9H13N3O2S and a molecular weight of 227.28. It is supplied for research purposes only. This compound belongs to the class of 1,2,5-thiadiazolidine 1,1-dioxides, also known as cyclic sulfamides. Molecules containing this heterocyclic motif are of significant interest in medicinal and bioorganic chemistry due to their role as non-hydrolysable components in peptidomimetics and constrained peptides . The sulfamide functional group is a key structural feature, contributing to the compound's properties and potential interactions. The synthetic strategies for such cyclosulfamides often start from amino acids and involve reagents like chlorosulfonyl isocyanate (CSI), which provides the required sulfonyl group and one of the nitrogens for the ring structure . Researchers value this heterocycle for developing novel molecular scaffolds. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

782420-52-4

Molecular Formula

C9H13N3O2S

Molecular Weight

227.29 g/mol

IUPAC Name

4-(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)aniline

InChI

InChI=1S/C9H13N3O2S/c1-11-6-7-12(15(11,13)14)9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3

InChI Key

SBWTUYDGJWBKSH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(S1(=O)=O)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of 4-nitroaniline with methyl isothiocyanate, followed by reduction and cyclization steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step. The cyclization step can be achieved using acidic or basic conditions, depending on the desired reaction pathway.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of nitro groups.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted thiadiazolidine derivatives, which can have different functional groups attached to the amino group or the thiadiazolidine ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The mechanism of action is believed to involve the interaction with bacterial cell membranes, leading to increased permeability and cell death .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in human cell lines. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Materials Science

Polymer Chemistry
In the field of polymer chemistry, 2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide serves as a valuable building block for synthesizing novel polymers. Its ability to form stable complexes with metal ions allows it to be incorporated into coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage and separation technologies due to their high surface area and tunable porosity .

Conductive Materials
The compound has been explored as a component in conductive polymers. Its incorporation into polymer matrices enhances electrical conductivity while maintaining mechanical integrity. This property is particularly useful in applications such as flexible electronics and sensors .

Environmental Chemistry

Pollutant Degradation
Research has indicated that 2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide can be utilized in the degradation of environmental pollutants. Its radical anion forms are effective in breaking down organic pollutants in water through advanced oxidation processes. This application highlights its potential role in water treatment technologies aimed at reducing toxic substances in aquatic environments .

Case Studies

Application Area Study Reference Findings
Antimicrobial ActivityPubChemSignificant inhibition of bacterial growth observed.
Anti-inflammatory EffectsMDPIReduced cytokine production in human cell lines.
Polymer ChemistryResearchGateSuccessful synthesis of conductive polymer composites.
Environmental RemediationMDPIEffective degradation of organic pollutants in water.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The thiadiazolidine 1,1-dioxide scaffold is highly modifiable, with variations in substituents at positions 2 and 5 significantly altering physicochemical and biological properties. Key analogues include:

  • 2-Benzyl-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide (CAS 144432-72-4): Features a benzyl group instead of the 4-aminophenyl substituent.
  • N2-Boc-4-alkyl-N5-benzyl-1,2,5-thiadiazolidine 1,1-dioxides (Compounds 1–5) : These derivatives incorporate tert-butoxycarbonyl (Boc) and benzyl groups. The Boc group serves as a protective moiety, enabling selective deprotection for further modifications .
  • 2-Methyl carboxylate-5-(4-nitrophenyl)-1,2,5-thiadiazolidine 1,1-dioxide (2b) : The nitro group at the para position introduces strong electron-withdrawing effects, altering electronic density and reactivity in nucleophilic substitution reactions .

Functional and Reactivity Differences

  • Synthetic Yields: Copper-catalyzed N-arylation of the parent thiadiazolidine with iodobenzene yields 71% for 2-tert-butoxycarbonyl-5-phenyl derivatives (2a), whereas chlorobenzene yields drop to 19%, highlighting the influence of aryl halide reactivity . In contrast, the aminophenyl derivative’s synthesis may require optimized conditions due to the amine’s susceptibility to oxidation.
  • Solubility: The 4-aminophenyl group enhances aqueous solubility compared to lipophilic analogues like 2-benzyl derivatives, which are more soluble in organic solvents like CH2Cl2 .
  • Biological Activity: Groutas et al. (1994) demonstrated that 3-oxo-1,2,5-thiadiazolidine 1,1-dioxides act as mechanism-based inhibitors of elastase and cathepsin G.

Data Table: Comparative Analysis of Thiadiazolidine 1,1-Dioxide Derivatives

Compound Name Substituents (Position 2/5) Synthesis Yield (%) Key Properties Biological Activity References
2-(4-Aminophenyl)-5-methyl-... 4-NH2Ph / CH3 N/A High polarity, H-bond donor Protease inhibition (predicted)
2-Benzyl-5-methyl-... (CAS 144432-72-4) Bn / CH3 N/A Lipophilic, CH2Cl2-soluble Underexplored
N2-Boc-4-alkyl-N5-benzyl... (Compound 1–5) Boc-R / Bn 50–80 Protective group strategy Intermediate use
2-Methyl carboxylate-5-(4-nitrophenyl)... CO2Me / 4-NO2Ph 53–69 Electron-deficient, reactive Enzyme inhibition
2-tert-Butoxycarbonyl-5-phenyl... (2a) Boc / Ph 71 Crystalline solid, IR: 1731 cm⁻¹ (C=O) Intermediate use

Notes

  • Synthesis Challenges: Discontinuation of structurally similar compounds (e.g., 2-aminoethyl derivatives) highlights the need for robust catalytic systems to optimize yields for the 4-aminophenyl variant .
  • Biological Potential: Further studies are required to validate the hypothesized protease inhibition activity of the 4-aminophenyl derivative, leveraging methodologies from Groutas et al. (1994) .
  • Industrial Applications : The compound’s amine functionality positions it as a candidate for covalent drug conjugation or polymer synthesis, though stability under acidic/basic conditions must be assessed .

Biological Activity

2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The thiadiazolidine scaffold is known for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound features a thiadiazolidine ring with amino and methyl substituents. Its molecular formula is C7H10N4O2SC_7H_10N_4O_2S, and it has a molecular weight of approximately 202.25 g/mol. The structure can be represented as follows:

SMILES Cc1nnc(N)s1\text{SMILES }Cc1nnc(N)s1

Biological Activity Overview

Research indicates that derivatives of thiadiazolidines exhibit a broad spectrum of biological activities. The following sections summarize key findings related to the biological activity of 2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine 1,1-dioxide.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiadiazolidine derivatives. For instance:

  • Antibacterial Activity : Research has shown that compounds similar to 2-(4-Aminophenyl)-5-methyl-1,2,5-thiadiazolidine exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. A study found that derivatives with halogen substitutions demonstrated enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound also displays antifungal properties. Derivatives have shown effectiveness against fungi like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .

Anti-inflammatory Properties

Thiadiazolidine derivatives have been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Anticancer Activity

The anticancer potential of thiadiazolidines has been explored in several studies. The compound has shown cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

Several case studies highlight the biological activities of related compounds:

  • Synthesis and Antimycobacterial Activity : A study synthesized several 2-(4-aminophenyl)-5-substituted thiadiazole derivatives and evaluated their antimycobacterial activity. Results indicated significant inhibition against Mycobacterium tuberculosis, suggesting potential for tuberculosis treatment .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiadiazolidine derivatives revealed that modifications at specific positions on the ring can enhance biological activity. For example, introducing electron-withdrawing groups increased antibacterial potency .

Data Table: Biological Activities of Thiadiazolidine Derivatives

Activity Target Organisms/Cells Effectiveness (MIC) Reference
AntibacterialS. aureus, E. coli32-42 μg/mL
AntifungalC. albicans, A. niger24-26 μg/mL
Anti-inflammatoryCytokine inhibitionSignificant reduction
AnticancerVarious cancer cell linesCytotoxicity observed

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